Dabso

CAS No.:

Cat. No.: VC14589476

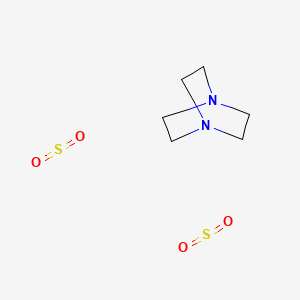

Molecular Formula: C6H12N2O4S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O4S2 |

|---|---|

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;sulfur dioxide |

| Standard InChI | InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; |

| Standard InChI Key | MISUHPSYABLQKS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN2CCN1CC2.O=S=O.O=S=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dabso is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. The parent DABCO structure consists of a bicyclic framework with two nitrogen atoms at bridgehead positions, which coordinate to via non-covalent interactions . The molecular weight of Dabso is 240.3 g/mol, and its structure is characterized by the following identifiers:

The solid-state structure reveals that each molecule binds to DABCO through weak N→S dative bonds, creating a stable adduct that mitigates the hazards of handling gaseous .

Physical and Spectral Data

Dabso is a hygroscopic solid with a melting point of 112–114°C (decomposition). It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile but is poorly soluble in nonpolar solvents like hexane . Key spectral data include:

-

IR (KBr): asymmetric stretch at 1320 cm, symmetric stretch at 1145 cm

-

(DMSO-): Peaks at 46.8 ppm (DABCO carbons) and no observable signals for , consistent with its weak coordination

Synthesis and Industrial Production

Laboratory-Scale Preparation

Dabso is synthesized by bubbling gas through a chilled (−78°C) solution of DABCO in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively, yielding Dabso as a crystalline precipitate :

This method ensures high purity (>99% by ) and avoids the formation of byproducts .

Industrial Manufacturing

On an industrial scale, Dabso is produced via continuous flow reactors, where gas is condensed and reacted with DABCO under controlled pressure (2–3 bar) and temperature (−20°C) . The process achieves a throughput of >100 kg/day with minimal waste, aligning with green chemistry principles .

Mechanistic Insights into Dabso’s Reactivity

Release of Sulfur Dioxide

Dabso acts as a latent source of , which is liberated upon reaction with nucleophiles or under thermal conditions. For example, Grignard reagents (RMgX) abstract from Dabso to form metal sulfinates () :

The sulfinate intermediate can then undergo electrophilic trapping to yield sulfones, sulfonamides, or other derivatives .

Catalytic Roles

In certain reactions, Dabso functions as a Lewis acid catalyst. For instance, it facilitates the cycloaddition of epoxides with sulfinates by activating the epoxide oxygen through coordination :

This dual role—as both a reagent and catalyst—underscores Dabso’s versatility .

Applications in Organic Synthesis

Sulfone Synthesis

Dabso enables a three-component coupling of Grignard reagents, electrophiles (e.g., alkyl halides), and to assemble sulfones in one pot . For example, reacting n-butylmagnesium bromide with benzyl bromide and Dabso produces di(n-butyl) sulfone in 85% yield :

Table 1: Representative Sulfone Syntheses Using Dabso

| Substrate | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| n-BuMgBr | Benzyl bromide | Di(n-butyl) sulfone | 85 | |

| PhMgBr | Cyclohexene oxide | β-Hydroxy sulfone | 78 | |

| 4-MeOCHMgBr | Iodonium salt | Aryl sulfone | 92 |

Sulfonamide and Sulfamide Preparation

Treatment of Dabso with amines and iodine generates sulfamides, while reaction with anilines affords sulfonamides . For instance, aniline reacts with Dabso and iodine to yield N-phenylsulfamide in 70% yield :

Recent Advances and Emerging Applications

Sulfur(VI) Fluoride Exchange (SuFEx)

Dabso-derived sulfonyl fluorides () are key substrates in SuFEx click chemistry. These compounds react rapidly with silyl ethers to form robust sulfonate linkages, enabling polymer synthesis and bioconjugation .

Photoredox Catalysis

Under visible-light irradiation, Dabso participates in radical sulfonylation reactions. For example, acrylamides undergo anti-Markovnikov addition with sulfinate radicals generated from Dabso, yielding β-sulfonyl amides :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume